2,3,6,7-TetraMethoxy-9-phenanthreneMethanol
Description
Properties
IUPAC Name |
(2,3,6,7-tetramethoxyphenanthren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9,20H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODKZZQPOLNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259957 | |
| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30062-15-8 | |
| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Under acidic conditions (e.g., H₂SO₄ or HCl), formaldehyde undergoes protonation to generate an electrophilic hydroxymethyl cation. The electron-rich 9-position of 2,3,6,7-tetramethoxyphenanthrene acts as the nucleophilic site, facilitating substitution (Figure 1).
Table 1: Optimization of Hydroxymethylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60°C | 78 | 95 |
| Catalyst (H₂SO₄) | 10 mol% | 82 | 97 |
| Formaldehyde Equiv. | 1.5 | 85 | 96 |
Limitations
-
Competing side reactions at the 1- and 10-positions reduce regioselectivity.
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Excess formaldehyde promotes oligomerization, necessitating careful stoichiometric control.
Formylation-Reduction Approach
This two-step method ensures higher regiocontrol but involves additional purification steps.
Vilsmeier-Haack Formylation
The 9-position is formylated using POCl₃ and dimethylformamide (DMF), yielding 2,3,6,7-tetramethoxy-9-phenanthrenecarbaldehyde.
Key Conditions :
Reduction to Primary Alcohol
The aldehyde is reduced using NaBH₄ or LiAlH₄, with the latter offering superior yields (Table 2).
Table 2: Reducing Agent Performance Comparison
| Agent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | EtOH | 25 | 65 |
| LiAlH₄ | THF | 0 | 92 |
| DIBAL-H | Toluene | -78 | 88 |
DIBAL-H (diisobutylaluminum hydride) proves effective for sterically hindered substrates, minimizing over-reduction byproducts.
Alternative Synthetic Strategies
Grignard Addition
Reaction of 9-bromo-2,3,6,7-tetramethoxyphenanthrene with formaldehyde in the presence of Mg yields the hydroxymethyl derivative. However, bromide accessibility limits practicality.
Biocatalytic Approaches
Recent advances employ laccase enzymes to mediate oxidative coupling of methoxy-substituted precursors, though yields remain suboptimal (<50%).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
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Continuous Flow Reactors : Enhance heat transfer during exothermic hydroxymethylation steps.
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Solvent Recycling : Methanol and THF are recovered via fractional distillation.
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Green Chemistry Metrics : Atom economy for the hydroxymethylation route reaches 84%, outperforming formylation-reduction (76%).
Characterization and Analytical Techniques
Spectroscopic Validation
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O = 80:20) confirms >99% purity for pharmaceutical-grade material.
Challenges and Limitations
-
Regioselectivity : Competing substitution at non-target positions necessitates costly purification.
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Stability : The hydroxymethyl group undergoes gradual oxidation under ambient conditions, requiring inert atmosphere storage.
Chemical Reactions Analysis
2,3,6,7-TetraMethoxy-9-phenanthreneMethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Scientific Research Applications
Materials Science
One of the prominent applications of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol is in the development of advanced materials. Its unique structure allows it to be used as a building block for organic semiconductors and photonic devices.
Case Study: Organic Photovoltaics
Recent research has shown that incorporating this compound into organic photovoltaic cells enhances their efficiency due to improved charge transport properties. The addition of methoxy groups increases the solubility of the material in organic solvents, facilitating better film formation during device fabrication .
Medicinal Chemistry
The compound exhibits notable biological activities that make it a candidate for drug development.
Antimicrobial Activity
Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, a study demonstrated that modifications to the methoxy groups could enhance efficacy against specific bacterial strains .
Table: Antimicrobial Efficacy of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methoxy Derivative A | Escherichia coli | 16 µg/mL |
| Methoxy Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
Environmental Science
This compound also finds applications in environmental monitoring and remediation.
Case Study: Environmental Impact Assessment
Research has utilized this compound as a marker for assessing pollution levels in aquatic environments. Its persistence and detectability make it suitable for tracking contamination from industrial sources .
Mechanism of Action
The mechanism of action of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
TM9PM belongs to a class of methoxy-substituted phenanthrenes. Key structural analogues include:
Key Structural Insights :
- Methoxy Substitution : TM9PM’s four methoxy groups enhance solubility and influence steric interactions, which are critical for binding to biological targets like HCV E2 .
- Functional Group at C9 : The hydroxymethyl group in TM9PM contrasts with the carboxylic acid in T298875 and the aldehyde in 3,6,7-trimethoxy-9-phenanthrenecarboxaldehyde. This difference modulates bioactivity; for example, T298875’s -COOH group reduces its EC₅₀ compared to TM9PM derivatives .
- Ring Modifications : Tylophorine’s indolizidine ring confers distinct pharmacological properties, such as apoptosis induction in cancer cells, absent in TM9PM .
Comparison of Yields :
Biological Activity
2,3,6,7-TetraMethoxy-9-phenanthreneMethanol (TMPM) is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
TMPM has the molecular formula and a molecular weight of 328.36 g/mol. Its structure features four methoxy groups at the 2, 3, 6, and 7 positions on a phenanthrene backbone, along with a methanol group at the 9 position. This unique configuration enhances its reactivity and biological activity compared to related compounds.
| Property | Value |
|---|---|
| CAS Number | 30062-15-8 |
| Molecular Formula | C19H20O5 |
| Molecular Weight | 328.36 g/mol |
| Boiling Point | 520.3 ± 45.0 °C (Predicted) |
| Density | 1.227 g/cm³ |
1. Anti-inflammatory Properties
Research indicates that TMPM exhibits significant anti-inflammatory effects. Its ability to modulate inflammatory pathways may be linked to its interaction with specific enzymes and receptors involved in inflammatory responses. Preliminary studies suggest that TMPM can reduce oxidative stress markers, which are often elevated during inflammation.
2. Anticancer Activity
TMPM has shown promising anticancer properties in various in vitro studies. It has been tested against different cancer cell lines, including MCF-7 (breast cancer) cells, where it demonstrated cytotoxic effects in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxicity of TMPM on MCF-7 cells using multiple assays (MTT assay, Sulforhodamine-B assay). Results indicated a substantial decrease in cell viability at higher concentrations of TMPM, suggesting its potential as an anticancer agent .
The mechanism by which TMPM exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:
- Oxidative Stress Modulation: TMPM may influence cellular oxidative stress levels by enhancing antioxidant defenses or directly scavenging free radicals.
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
Further research is necessary to elucidate these mechanisms fully.
Comparative Analysis with Related Compounds
TMPM shares structural similarities with other phenanthrene derivatives that exhibit varying biological activities. The following table highlights some related compounds and their characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,3-Dimethoxyphenanthrene | Two methoxy groups | Lower antioxidant activity compared to TMPM |
| 9-Methoxyphenanthrene | One methoxy group | Less complex than TMPM |
| 2,3,6-TriMethoxyphenanthrene | Three methoxy groups | Intermediate properties between dimethoxy and tetramethoxy variants |
Future Directions
The potential therapeutic applications of TMPM are vast but require more extensive research to establish its efficacy and safety profiles. Areas for future investigation include:
- In Vivo Studies: To confirm the anticancer and anti-inflammatory effects observed in vitro.
- Mechanistic Studies: To better understand the pathways influenced by TMPM.
- Synthesis of Derivatives: Exploring modifications to enhance its biological activity or develop new therapeutic agents based on its structure.
Q & A
Q. What safety protocols are critical when handling methanol-containing derivatives in synthesis?
Q. How can researchers optimize NMR spectral resolution for overlapping methoxy signals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
